![molecular formula C12H6BrClN2O B12449328 6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine CAS No. 887592-53-2](/img/structure/B12449328.png)
6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is a heterocyclic compound that features a fused furo-pyrimidine ring system with bromophenyl and chloro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Furo[2,3-D]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable pyrimidine derivative and a furan ring precursor.
Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the furo[2,3-D]pyrimidine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The bromophenyl group can be involved in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or iodine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted derivatives, while coupling reactions can introduce new aromatic or aliphatic groups.
科学的研究の応用
6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
作用機序
The mechanism of action of 6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to the disruption of cancer cell growth and proliferation. Molecular docking studies and biochemical assays are often used to elucidate these interactions and pathways.
類似化合物との比較
Similar Compounds
6-(4-Bromophenyl)-4-chlorothieno[2,3-D]pyrimidine: Similar in structure but contains a thieno ring instead of a furo ring.
4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-D]pyrimidine: Contains a pyrido ring and is known for its adenosine kinase inhibitory activity.
Uniqueness
6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is unique due to its specific furo-pyrimidine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
887592-53-2 |
|---|---|
分子式 |
C12H6BrClN2O |
分子量 |
309.54 g/mol |
IUPAC名 |
6-(4-bromophenyl)-4-chlorofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H6BrClN2O/c13-8-3-1-7(2-4-8)10-5-9-11(14)15-6-16-12(9)17-10/h1-6H |
InChIキー |
VTVXSAJCMNXOGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)N=CN=C3Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


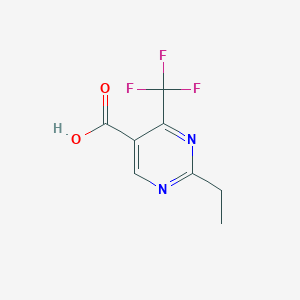
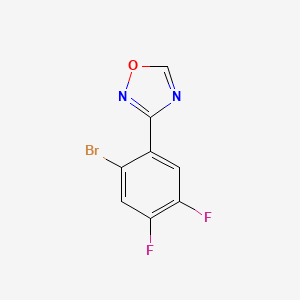
![4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12449260.png)
![(1R,2S)-2-({2-[(4-bromophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449268.png)
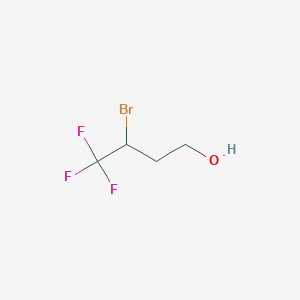
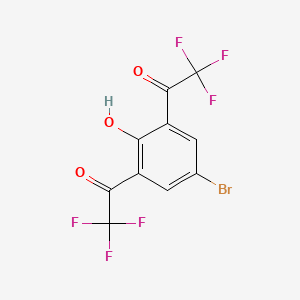
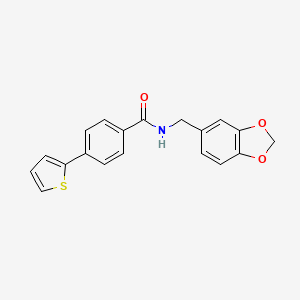
![2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B12449310.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol](/img/structure/B12449315.png)
![2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12449323.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)
![Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate](/img/structure/B12449353.png)
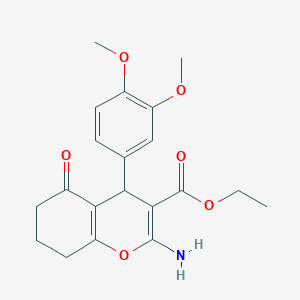
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12449357.png)
